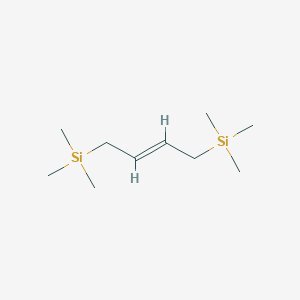
1,4-Bis(trimethylsilyl)-2-butene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(trimethylsilyl)-2-butene is an organosilicon compound with the molecular formula C10H24Si2. It is characterized by the presence of silicon atoms within its structure, which imparts unique chemical properties. This compound is of interest in various fields of chemistry due to its distinctive structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(trimethylsilyl)-2-butene typically involves the reaction of appropriate silicon-containing precursors under controlled conditions. One common method involves the hydrosilylation of alkenes with silanes in the presence of a catalyst. The reaction conditions often include:
Catalyst: Platinum-based catalysts such as Karstedt’s catalyst.
Temperature: Moderate temperatures around 50-100°C.
Solvent: Solvents like toluene or hexane are commonly used.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process is designed to be efficient and cost-effective, minimizing waste and energy consumption.
化学反応の分析
Types of Reactions
1,4-Bis(trimethylsilyl)-2-butene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol or siloxane derivatives.
Reduction: Reduction reactions can convert it to simpler silane compounds.
Substitution: The silicon atoms can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents like chlorine or bromine are used in the presence of a catalyst.
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Simpler silane compounds.
Substitution: Halogenated silicon compounds.
科学的研究の応用
Scientific Research Applications
-
Organic Synthesis:
- Reagent in Reactions: 1,4-Bis(trimethylsilyl)-2-butene serves as a versatile reagent in organic synthesis, particularly in the formation of various siloxanes and silanes. Its trimethylsilyl groups can be substituted or removed under mild conditions, facilitating the synthesis of complex organic molecules .
- Protecting Group: The compound is used as a protecting group for sensitive functional groups during multi-step syntheses, enhancing the stability of reactive intermediates.
-
Materials Science:
- Polymer Production: It is utilized in the production of advanced materials such as polymers and coatings. The incorporation of silicon into polymer matrices can enhance thermal stability and mechanical properties.
- Nanocomposites: Research has shown that incorporating this compound into nanocomposites can improve their mechanical and thermal properties, making them suitable for high-performance applications .
-
Medicinal Chemistry:
- Drug Delivery Systems: The compound is being investigated for its potential use in drug delivery systems due to its ability to modify biomolecules for enhanced stability and reactivity. Its silicon-containing structure allows for better interaction with biological systems .
- Pharmaceutical Formulations: Studies are exploring its role as an excipient in pharmaceutical formulations, where it may enhance the solubility and bioavailability of certain drugs.
Data Table: Comparison of Applications
| Application Area | Specific Use Case | Benefits |
|---|---|---|
| Organic Synthesis | Reagent for siloxane formation | Versatile reactivity |
| Protecting group for functional groups | Enhanced stability | |
| Materials Science | Polymer production | Improved thermal and mechanical properties |
| Nanocomposite enhancement | High-performance applications | |
| Medicinal Chemistry | Drug delivery systems | Enhanced stability and reactivity |
| Pharmaceutical formulations | Improved solubility and bioavailability |
Case Studies
-
Synthesis of Tetrasilyl-substituted Butadienes:
A study demonstrated the use of this compound as a precursor for synthesizing tetrasilyl-substituted butadienes via hydrosilylation reactions. This method showcased the compound's utility in creating complex silane derivatives essential for advanced material applications . -
Modification of Biomolecules:
Research has indicated that modifying biomolecules using this compound can significantly enhance their stability against hydrolysis. This property is particularly beneficial in developing drug delivery systems where prolonged activity is desired . -
Nanocomposite Development:
A recent study explored the incorporation of this compound into polymer matrices to create nanocomposites with superior mechanical properties. The results indicated that these materials exhibited enhanced strength and thermal resistance compared to traditional polymers .
作用機序
The mechanism of action of 1,4-Bis(trimethylsilyl)-2-butene involves its interaction with various molecular targets. The silicon atoms in the compound can form bonds with other elements, facilitating various chemical transformations. The pathways involved include:
Formation of Silanol Groups: Through oxidation reactions.
Substitution Reactions: Leading to the formation of new silicon-containing compounds.
類似化合物との比較
Similar Compounds
- 1,2-Diethoxy-1,2-bis(trimethylsilyloxy)ethylene
- 3,6-Dioxa-2,7-disilaoctane, 2,2,7,7-tetramethyl-4,4,5,5-tetraphenyl-
Uniqueness
1,4-Bis(trimethylsilyl)-2-butene is unique due to its specific structural arrangement and the presence of silicon atoms, which impart distinct reactivity and properties compared to other organosilicon compounds. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its significance.
特性
CAS番号 |
16054-35-6 |
|---|---|
分子式 |
C10H24Si2 |
分子量 |
200.47 g/mol |
IUPAC名 |
trimethyl-[(E)-4-trimethylsilylbut-2-enyl]silane |
InChI |
InChI=1S/C10H24Si2/c1-11(2,3)9-7-8-10-12(4,5)6/h7-8H,9-10H2,1-6H3/b8-7+ |
InChIキー |
DHTZZPHEAHKIBY-BQYQJAHWSA-N |
SMILES |
C[Si](C)(C)CC=CC[Si](C)(C)C |
異性体SMILES |
C[Si](C)(C)C/C=C/C[Si](C)(C)C |
正規SMILES |
C[Si](C)(C)CC=CC[Si](C)(C)C |
同義語 |
2,7-Disilaoct-4-ene, 2,2,7,7-tetramethyl-, (E)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















